molecular formula C8H10ClN3O B2862778 6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride CAS No. 510772-92-6

6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride

Cat. No.: B2862778
CAS No.: 510772-92-6
M. Wt: 199.64
InChI Key: WYJXUJQXMYOKGM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride is a benzoxazole derivative featuring an aminomethyl substituent at the 6-position and an amine group at the 3-position of the benzoxazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

The compound is commercially available in dihydrochloride form (CAS 2172539-67-0) with suppliers such as AKOS030757758 and Z2379802539 . Its synthesis and characterization are likely optimized for industrial-scale production, as indicated by its inclusion in supplier catalogs.

Properties

IUPAC Name

6-(aminomethyl)-1,2-benzoxazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c9-4-5-1-2-6-7(3-5)12-11-8(6)10;/h1-3H,4,9H2,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJXUJQXMYOKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)ON=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride typically involves the cyclization of o-aminophenol with formamide, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of a catalyst and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
6-(Aminomethyl)-1,2-benzoxazol-3-amine dihydrochloride C₈H₁₀Cl₂N₄O 257.11 Benzoxazole, aminomethyl, amine Enhanced solubility (dihydrochloride salt)
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride C₁₂H₁₃ClN₄O₂ 296.71 Benzoxazole, oxadiazole, ethylamine Hybrid heterocyclic scaffold
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride C₁₀H₁₂ClN₃O 225.68 Oxadiazole, benzylamine Methyl substitution on oxadiazole
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride C₆H₁₂ClN₃O 177.64 Oxadiazole, ethylamine Simplified alkyl chain structure
Key Observations:
  • Benzoxazole vs.
  • Substituent Effects: The aminomethyl group in the target compound may improve binding affinity to biological targets compared to simpler ethylamine or benzylamine groups in analogs .
  • Salt Forms : The dihydrochloride form of the target compound (vs. single hydrochloride in others) suggests higher aqueous solubility, which is critical for in vivo applications .

Biological Activity

6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a benzoxazole core with an aminomethyl group, which enhances its ability to interact with biological targets. Its molecular formula is C9H10N2OC_9H_{10}N_2O with a molecular weight of approximately 162.19 g/mol. The presence of the hydrochloride salt form improves solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. The aminomethyl group facilitates binding to active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction can disrupt critical biological pathways, which may result in therapeutic effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to 6-(Aminomethyl)-1,2-benzoxazol-3-amine have shown selective toxicity against cancer cells while sparing normal cells. A structure–activity relationship (SAR) analysis indicated that modifications in the benzoxazole structure can enhance cytotoxicity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

Cell Line IC50 (µM) Activity
MCF-75.4Cytotoxic
A5494.8Cytotoxic
HepG26.1Cytotoxic

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited effects against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds suggest selective antibacterial properties that could be harnessed for therapeutic applications .

Bacterial Strain MIC (µg/mL) Activity
Bacillus subtilis25Moderate Inhibition
Escherichia coli>100No Significant Effect

Anti-inflammatory Effects

In vitro studies suggest that compounds related to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect has been linked to the inhibition of soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A recent investigation into the cytotoxic effects of benzoxazole derivatives revealed that certain structural modifications significantly enhance their potency against various cancer cell lines. The study identified key substituents that improve selectivity and efficacy .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of several benzoxazole derivatives, including this compound. The findings indicated a promising profile against specific pathogens, warranting further exploration into their potential as antimicrobial agents .

Comparative Analysis

When compared to similar compounds such as 5-(aminomethyl)benzo[d]isoxazol-3-amine hydrochloride, this compound demonstrates unique biological profiles due to differences in their functional groups and structural configurations. This uniqueness may contribute to varying degrees of efficacy across different biological activities.

Compound Biological Activity Unique Features
6-(Aminomethyl)-1,2-benzoxazol-3-amine HClAnticancer, AntimicrobialBenzoxazole core with aminomethyl group
5-(aminomethyl)benzo[d]isoxazol-3-amine HClAntimicrobialIsoxazole core; different binding profiles

Q & A

Q. What are the common synthetic routes for 6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride, and how do reaction conditions influence product purity?

  • Methodological Answer : A typical synthesis involves condensation reactions between benzoxazole precursors and aminomethylating agents. For example, benzoxazole derivatives are often synthesized via cyclization of o-aminophenol derivatives with nitriles or via oxidative coupling. The aminomethyl group can be introduced using reductive amination or nucleophilic substitution under controlled pH and temperature . Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalysts (e.g., EDC/NHS for coupling) significantly impact yield and purity. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via recrystallization or column chromatography .

Q. How can structural characterization of this compound be validated experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR : 1^1H and 13^13C NMR can verify the benzoxazole ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and the aminomethyl group (δ 3.0–3.5 ppm for CH2_2-NH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 213.08 for C8_8H9_9N3_3O·HCl) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming the planarity of the benzoxazole ring and substituent orientation .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4), making it suitable for in vitro assays. Stability studies in buffers (pH 5–8) and serum should be conducted via HPLC-UV to track degradation. Hydrolysis of the benzoxazole ring may occur under strongly acidic/basic conditions, while the aminomethyl group is susceptible to oxidation, requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer : SAR studies involve systematic modifications:
  • Benzoxazole Core : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) at position 6 enhances metabolic stability but may reduce solubility .
  • Aminomethyl Side Chain : Replacing the primary amine with a secondary or tertiary amine (e.g., piperidine) can improve blood-brain barrier penetration for CNS targets .
  • Hydrochloride Counterion : Alternative salts (e.g., mesylate) may alter crystallinity and dissolution rates .
    Biological assays (e.g., enzyme inhibition, cell viability) should be paired with computational docking to validate hypotheses .

Q. What experimental strategies resolve contradictions in reported bioactivity data for benzoxazole derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) and control for cell line-specific responses .
  • Impurity Interference : Use orthogonal purity checks (e.g., HPLC-MS, elemental analysis) to rule out artifacts .
  • Metabolic Differences : Compare results across species (e.g., human vs. murine hepatocytes) and include CYP450 inhibition studies .

Q. How can the compound’s interactions with enzymes like cytochrome P450 be mechanistically probed?

  • Methodological Answer :
  • Kinetic Studies : Measure KmK_m and VmaxV_{max} shifts in CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
  • Differential Scanning Fluorimetry (DSF) : Detect binding-induced thermal stabilization of enzymes .
  • Molecular Dynamics Simulations : Model hydrogen bonding between the aminomethyl group and heme iron-coordinating residues .

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